Lipophilic Efficiency (LipE) Advantage Over Chlorophenyl Analog
2-Cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide exhibits a predicted cLogP of 2.31, whereas the 2-(2-chlorophenyl) analog shows a cLogP of 3.10. The reduced lipophilicity of the cyclopentyl derivative translates to a higher ligand efficiency (LE) and lipophilic efficiency (LipE) when normalized for molecular weight, which is advantageous for maintaining drug-like properties during lead optimization [1].
| Evidence Dimension | cLogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | cLogP = 2.31 |
| Comparator Or Baseline | 2-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide: cLogP = 3.10 |
| Quantified Difference | ΔcLogP = -0.79 (Target compound is 0.79 log units less lipophilic) |
| Conditions | Calculated using ChemAxon/ALOGPS software; consistent with SlogP prediction of 2.308 in MMsINC database [1]. |
Why This Matters
Lower lipophilicity generally correlates with reduced non-specific binding, lower metabolic clearance, and improved solubility, making the cyclopentyl variant a superior starting point for lead optimization compared to the chlorophenyl analog.
- [1] MMsINC Database entry for C17H22N4O; SlogP = 2.308; predicted cLogP = 2.31. Comparative calculation for 2-(2-chlorophenyl) analog provides cLogP = 3.10. View Source
